molecular formula C19H19FN2O3S2 B2724219 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 896608-30-3

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2724219
CAS No.: 896608-30-3
M. Wt: 406.49
InChI Key: XTWCHSKFHNEVLI-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mechanism of Action

Target of Action

The primary targets of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammatory responses.

Mode of Action

This compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . This means it binds to these receptors and activates them, leading to changes in gene expression that regulate lipid and glucose metabolism, and modulate inflammatory responses.

Biochemical Pathways

Upon activation by this compound, the PPARs influence several biochemical pathways. These include the fatty acid oxidation pathway, lipogenesis, and glucose metabolism . The activation of these pathways can lead to decreased triglyceride levels, increased HDL cholesterol, improved insulin sensitivity, and anti-inflammatory effects.

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression that lead to improved lipid and glucose metabolism and reduced inflammation . These changes at the cellular level can translate into potential therapeutic benefits, such as improved metabolic health and reduced risk of cardiovascular disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

  • Step 1: Synthesis of 4-fluorophenyl-1,3-thiazole

      Reagents: α-haloketone (e.g., 4-fluoroacetophenone), thioamide

      Conditions: Acidic medium, reflux

  • Step 2: Alkylation of thiazole

      Reagents: 4-fluorophenyl-1,3-thiazole, ethyl bromide

      Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone), reflux

  • Step 3: Sulfonamide formation

      Reagents: 2-methoxy-5-methylbenzenesulfonyl chloride, 2-(4-fluorophenyl)-1,3-thiazol-4-yl)ethylamine

      Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

      Reagents: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

      Conditions: Solvent (e.g., acetonitrile), room temperature

  • Reduction: : Reduction of the nitro group (if present) to an amine.

      Reagents: Reducing agents (e.g., hydrogen gas with palladium on carbon)

      Conditions: Solvent (e.g., ethanol), room temperature

  • Substitution: : Electrophilic aromatic substitution on the benzene ring.

      Reagents: Electrophiles (e.g., bromine, nitric acid)

      Conditions: Solvent (e.g., acetic acid), room temperature

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and antitumor properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-1,3-thiazole
  • 2-methoxy-5-methylbenzenesulfonamide
  • 4-fluorophenyl-1,3-thiazole derivatives

Uniqueness

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. The presence of the 4-fluorophenyl group enhances its lipophilicity, while the thiazole ring contributes to its ability to interact with various biological targets.

Biological Activity

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 4-fluorophenyl group and a sulfonamide moiety. This structural configuration is crucial for its biological activity, particularly in targeting specific enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in regulating pH and fluid balance in biological systems.
  • Cell Cycle Arrest : Similar compounds have shown the ability to arrest cancer cells in the G2/M phase of the cell cycle by inhibiting tubulin polymerization, leading to apoptosis .
  • Antimicrobial Activity : The thiazole ring enhances interaction with microbial enzymes, which may contribute to its antimicrobial properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can bind to the colchicine-binding site on tubulin, inhibiting its polymerization and inducing apoptosis in cancer cells. In vivo studies showed promising antitumor efficacy against various cancer xenograft models .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. The presence of the thiazole ring is linked to enhanced antibacterial and antifungal effects. In vitro assays have demonstrated that similar compounds exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies and Research Findings

StudyFindings
In Vitro Anticancer Study Demonstrated IC50 values ranging from 2.4 mM to 5.1 mM against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cell lines .
Antimicrobial Screening Showed effective inhibition against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .
Mechanistic Studies Indicated that the compound interacts with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S2/c1-13-3-8-17(25-2)18(11-13)27(23,24)21-10-9-16-12-26-19(22-16)14-4-6-15(20)7-5-14/h3-8,11-12,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWCHSKFHNEVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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